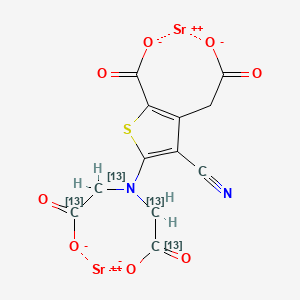
Strontium Ranelate-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distrontium;5-[bis(oxidocarbonyl(113C)methyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate is a complex chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of Strontium Ranelate-13C4 involves several steps. The synthetic routes typically include the reaction of thiophene derivatives with strontium salts under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Distrontium;5-[bis(oxidocarbonyl(113C)methyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has potential applications in studying cellular processes and interactions. In medicine, it may be explored for its therapeutic properties, particularly in the treatment of bone-related disorders. Industrially, it can be used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Strontium Ranelate-13C4 involves its interaction with specific molecular targets and pathways. It is known to influence bone metabolism by stimulating osteoblast activity and inhibiting osteoclast activity. This dual action helps in the formation of new bone tissue while reducing bone resorption, making it effective in treating osteoporosis and other bone-related conditions.
Comparison with Similar Compounds
Distrontium;5-[bis(oxidocarbonyl(113C)methyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate can be compared with other similar compounds such as strontium ranelate. While both compounds have applications in bone health, Strontium Ranelate-13C4 may offer unique advantages in terms of its chemical stability and efficacy. Other similar compounds include various strontium salts and thiophene derivatives, each with their own specific properties and applications.
Properties
Molecular Formula |
C₈¹³C₄H₆N₂O₈SSr₂ |
|---|---|
Molecular Weight |
517.46 |
Synonyms |
5-[Bis(carboxymethyl)amino]-2-carboxy-4-cyano-3-thiopheneacetic Acid Strontium Salt-13C4; Distrontium Renelate-13C4; Protelos-13C4; Protos-13C4; S 12911-13C4; S 12911-2-13C4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,10S,11S,13S,16S)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B1151847.png)


![(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1151860.png)
